tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1250998-80-1) is a fluorinated spirocyclic amine derivative widely employed as a building block in pharmaceutical research. Its structure features a spiro[3.5]nonane core with two nitrogen atoms (2,7-diaza) and a fluorine substituent at position 5. The tert-butyl carbamate group enhances solubility and stability, making it a versatile intermediate for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) targeting agents .
Properties
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVGYCZSFSHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135934 | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250998-80-1 | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250998-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic route. The starting material is usually 2,7-diazaspiro[3.5]nonane, which undergoes a series of reactions including substitution and esterification to introduce the tert-butyl ester and fluorine functionalities .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification and Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Esterification and Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of kinase inhibitors, which are important in cancer research and treatment .
Industry: The compound’s unique structure makes it valuable in the development of new agrochemicals and materials .
Mechanism of Action
The mechanism by which tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active molecules. It interacts with various molecular targets, including kinases, by forming stable complexes that inhibit their activity .
Comparison with Similar Compounds
Substituent Variations
Key Observations :
- Fluorine vs.
- Oxo vs. Cyano: The 2-oxo variant’s ketone group enables Schiff base formation, while the 2-cyano derivative is suited for nucleophilic additions .
Heteroatom and Ring System Modifications
| Compound Name | Structural Variation | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|---|
| tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-27-8) | 2-Oxa (oxygen replacing nitrogen) | C₁₂H₂₁NO₃ | 227.30 | Altered hydrogen-bonding capacity |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) | Expanded spiro system (5.5 vs. 3.5) | C₁₅H₂₈N₂O₂ | 268.40 | Broader conformational flexibility |
Key Observations :
- Spiro Ring Expansion : Larger spiro systems (e.g., 5.5) offer increased conformational diversity, beneficial for allosteric modulator design .
Biological Activity
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate, also known as 7-Boc-5-fluoro-2,7-diazaspiro[3.5]nonane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C12H21FN2O2
- Molecular Weight : 244.31 g/mol
- CAS Number : 1250998-80-1
The biological activity of this compound is primarily linked to its interaction with chemokine receptors. Research indicates that this compound can modulate the activity of CCR3 and CCR5 receptors, which are involved in various inflammatory responses and diseases such as HIV/AIDS. The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system, potentially leading to analgesic and anti-inflammatory effects .
Pharmacological Effects
- Antiviral Activity : The compound has shown promise in inhibiting HIV replication by targeting the CCR5 receptor. This receptor is a co-receptor for HIV entry into host cells, making it a crucial target for antiviral therapies.
- Anti-inflammatory Properties : By modulating chemokine receptor activity, this compound may reduce inflammation in various models of disease.
- Analgesic Effects : Due to its influence on the endocannabinoid system through FAAH inhibition, the compound may provide pain relief in preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy as a novel inhibitor of FAAH, demonstrating its potential for developing new analgesics and anti-inflammatory drugs .
- Another research effort focused on its ability to modulate chemokine receptors, suggesting its application in treating diseases related to immune response dysregulation, such as autoimmune disorders and chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended characterization techniques for verifying the structural integrity of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the spirocyclic framework, tert-butyl group, and fluorine substitution. Cross-validate peak assignments with simulated spectra or literature analogs .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times with reference standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Look for the molecular ion peak (M+H) and fragmentation patterns consistent with the spirocyclic structure .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesis to avoid inhalation of dust or vapors .
- First-Aid Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Maintain SDS documentation onsite for emergency reference .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid incompatible materials (e.g., strong oxidizers) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for spirocyclic diazaspiro compounds under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen/air atmospheres to assess decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., melting, degradation) .
- Controlled Stress Testing : Expose the compound to elevated temperatures (e.g., 40–60°C) over 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl cleavage products) .
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to isolate variables (humidity, oxygen levels) causing discrepancies. Reference analogous compounds (e.g., tert-butyl diazaspiro carboxylates) for benchmarking .
Q. What experimental design strategies optimize the synthesis yield of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to evaluate factors like reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C). Use response surface methodology (RSM) to identify optimal conditions .
- Orthogonal Testing : Prioritize critical parameters (e.g., fluorination efficiency, cyclization kinetics) using Taguchi methods. Validate with small-scale trials before scaling up .
- Byproduct Mitigation : Monitor intermediates via in-situ IR spectroscopy to minimize side reactions (e.g., over-fluorination). Quench reactive species (e.g., HF) with scavengers like CaCO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
